N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.52. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Development for CB1 Cannabinoid Receptors
Compounds structurally similar to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide have been investigated for their potential as radiotracers in studying CB1 cannabinoid receptors in the brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement in radiolabeling, offering a method to study cannabinoid receptors via positron emission tomography (PET) Katoch-Rouse et al., 2003.
Anticancer Agent Synthesis
Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives has led to the development of compounds like repaglinide, which shows significant activity against type 2 diabetes. The exploration of N-acyl and N-sulfonyl groups in piperidine derivatives contributes to the understanding of pharmacophoric groups essential for hypoglycemic activity, potentially guiding the synthesis of novel anticancer agents Grell et al., 1998.
Uroselective α1-Adrenergic Receptor Antagonists
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their affinity and selectivity towards α1-adrenergic receptors, with a focus on developing compounds with a uroselective profile. Such research highlights the potential therapeutic applications of these compounds in treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure Rak et al., 2016.
Neuropharmacological Studies
Compounds related to this compound have been used to explore the role of orexin receptors in compulsive food consumption and binge eating disorders in animal models. Such studies contribute to the understanding of the neural mechanisms underlying compulsive behaviors and offer potential pathways for therapeutic intervention Piccoli et al., 2012.
Corrosion Inhibition on Metal Surfaces
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, using quantum chemical calculations and molecular dynamics simulations. These investigations into the interactions between organic inhibitors and metal surfaces can inform the development of more effective corrosion inhibitors for industrial applications Kaya et al., 2016.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-7-4-5-17(15-19)25-22(28)21(27)24-13-12-18-6-2-3-14-26(18)32(29,30)20-10-8-16(23)9-11-20/h4-5,7-11,15,18H,2-3,6,12-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZOYOPCCRLFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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